molecular formula C20H19N3O4S B10982777 ethyl 3-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

ethyl 3-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B10982777
M. Wt: 397.4 g/mol
InChI Key: WIJVMLKXVIZMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that features a unique combination of benzazepine, thienopyrimidine, and carboxylate groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzazepine and thienopyrimidine intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include ethyl acetoacetate, aniline, and various catalysts to facilitate the formation of the desired heterocyclic structures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl groups can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives .

Scientific Research Applications

Ethyl 3-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of benzazepine and thienopyrimidine moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H19N3O4S

Molecular Weight

397.4 g/mol

IUPAC Name

ethyl 5-methyl-4-oxo-3-(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)thieno[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H19N3O4S/c1-3-27-20(26)16-11(2)15-18(28-16)21-10-23(19(15)25)14-9-8-12-6-4-5-7-13(12)22-17(14)24/h4-7,10,14H,3,8-9H2,1-2H3,(H,22,24)

InChI Key

WIJVMLKXVIZMSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)C3CCC4=CC=CC=C4NC3=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.